molecular formula C25H20FN5O3S B2774593 N-(4-ethylphenyl)-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1242866-78-9

N-(4-ethylphenyl)-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2774593
CAS No.: 1242866-78-9
M. Wt: 489.53
InChI Key: BNKFPFOQEUUQJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C25H20FN5O3S and its molecular weight is 489.53. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis and Imaging Applications

A related compound, DPA-714, has been highlighted for its application in radiosynthesis for PET imaging. This compound, designed with a fluorine atom, allows for labeling with fluorine-18, a positron emitter used in PET imaging. Such compounds are valuable for imaging translocator proteins (18 kDa), which are markers for neuroinflammation and other pathologies (Dollé et al., 2008).

Antimicrobial Activity

Another area of application involves the synthesis and evaluation of novel thienopyrimidine derivatives for their antimicrobial activity. Compounds with a thieno[2,3-d]pyrimidine moiety have been shown to possess significant antibacterial potency against various bacterial strains, underscoring their potential in addressing antibiotic resistance (Kerru et al., 2019).

Neuroinflammation Imaging

Pyrazolo[1,5-a]pyrimidines, closely related to the query compound, have been synthesized and evaluated for binding the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This research emphasizes the utility of such compounds in developing PET radiotracers for in vivo imaging of neuroinflammation, offering insights into neurodegenerative diseases (Damont et al., 2015).

Fluorescent Compounds for Imaging

The development of novel fluorescent compounds based on the thieno[2,3-d]pyrimidine scaffold has been reported, indicating their use in fluorescence imaging. These compounds exhibit intense blue to yellow-green fluorescence, making them suitable for various imaging applications (Ho & Yao, 2009).

Anticancer and Anti-inflammatory Activities

Compounds with a similar structure have been evaluated for their anti-inflammatory and anticancer activities, demonstrating the versatility of this chemical framework in medicinal chemistry. Such studies highlight the potential of these compounds in the development of new therapeutic agents (Sunder & Maleraju, 2013).

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[6-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN5O3S/c1-3-15-4-10-18(11-5-15)28-19(32)12-31-13-27-24-20(25(31)33)14(2)21(35-24)23-29-22(30-34-23)16-6-8-17(26)9-7-16/h4-11,13H,3,12H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKFPFOQEUUQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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